4-(4-Chlorobutyl)morpholine
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Overview
Description
4-(4-Chlorobutyl)morpholine is a chemical compound with the molecular formula C8H16ClNO. It is a derivative of morpholine, where a chlorobutyl group is attached to the nitrogen atom of the morpholine ring. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobutyl)morpholine typically involves the reaction of morpholine with 1-chlorobutane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobutyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chlorobutyl group to a butyl group.
Substitution: The chlorine atom in the chlorobutyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives of this compound.
Reduction: 4-(Butyl)morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorobutyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobutyl)morpholine involves its interaction with specific molecular targets. The chlorobutyl group can undergo nucleophilic substitution reactions, allowing the compound to modify biological molecules or participate in enzyme-catalyzed reactions. The morpholine ring can also interact with various receptors or enzymes, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
4-(4-Chlorobutyl)morpholine can be compared with other similar compounds, such as:
4-(3-Chloropropyl)morpholine: This compound has a shorter chloropropyl group, which may result in different reactivity and applications.
4-(2-Chloroethyl)morpholine: The even shorter chloroethyl group can lead to distinct chemical properties and uses.
Morpholine: The parent compound without any chlorobutyl substitution, used widely in various chemical and industrial applications.
Properties
IUPAC Name |
4-(4-chlorobutyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c9-3-1-2-4-10-5-7-11-8-6-10/h1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCMUEDZFICVEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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